molecular formula C19H14N2O2S2 B2946128 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide CAS No. 921862-38-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2946128
CAS No.: 921862-38-6
M. Wt: 366.45
InChI Key: KRWVDQNQEVUBHD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14N2O2S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

The synthesis of derivatives of benzothiazole, such as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide, has been explored for various potential therapeutic applications. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity against a broad range of human tumor cell lines. They found that compounds with certain configurations exhibited considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Gullapelli, Thupurani, and Brahmeshwari (2014) investigated the synthesis and antibacterial activity of benzimidazole-based pyramiding derivatives, which are structurally related to benzothiazole compounds. Their synthesized compounds showed promise in antibacterial activity, highlighting the potential of benzothiazole derivatives in antimicrobial applications (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Structure-Activity Relationships

Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. Their research into benzothiazole derivatives, aiming to reduce metabolic deacetylation, underscores the importance of structural modifications in enhancing the therapeutic potential and stability of these compounds (Stec et al., 2011).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized novel acetamide derivatives with benzothiazole and thiazolidinone moieties, evaluating their anti-inflammatory and antioxidant activities. Compounds demonstrated significant activity, suggesting that benzothiazole derivatives can play a crucial role in developing anti-inflammatory and antioxidant agents (Koppireddi et al., 2013).

Photophysical Properties

Balijapalli et al. (2017) provided insights into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals. Their study on the hydrogen bond associations and photophysical properties further contributes to the understanding of the functional applications of benzothiazole derivatives in materials science (Balijapalli et al., 2017).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-16-8-7-12(20-18(23)11-13-4-3-9-24-13)10-14(16)19-21-15-5-1-2-6-17(15)25-19/h1-10,22H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWVDQNQEVUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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